molecular formula C8H10N4S B8686021 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4-diamine CAS No. 74195-49-6

5,6-Dimethylthieno[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B8686021
CAS No.: 74195-49-6
M. Wt: 194.26 g/mol
InChI Key: ZPIIBCYCIFNXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethylthieno[2,3-d]pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C8H10N4S and its molecular weight is 194.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

74195-49-6

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

5,6-dimethylthieno[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C8H10N4S/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3,(H4,9,10,11,12)

InChI Key

ZPIIBCYCIFNXEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (500 mg, 3.29 mmol), cyanoguanidine (276.6 mg, 3.29 mmol) and HCl (2 N, 1.5 mL) in water (10 mL) was refluxed under nitrogen for 2 h. The reaction mixture was cooled to room temperature, and basified with diluted NaOH aqueous solution to PH 7˜8. After evaporation of water, the residue was purified by preparative HPLC eluting with acetonitrile and water to give the title compound (33 mg, 5%). 1H NMR (400 MHz, DMSO-d6) δ2.22 (s, 3H), 2.27 (s, 3H), 5.85 (bs, 2H), 6.29 (bs, 2H). MS 195 (MH+).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
276.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.